2-(Tributylstannyl)thiophene
Overview
Description
2-(Tributylstannyl)thiophene, also known as this compound, is a useful research compound. Its molecular formula is C16H30SSn and its molecular weight is 373.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
It is used in the synthesis of novel thiophene-substituted aza-BODIPY dyes, which have tunable optical and electrochemical properties due to their position at the aza-BODIPY core (Gresser et al., 2011).
This compound is utilized in thin-film transistors and is noted for its remarkable thermal stability, optical properties, and electrochemical behavior (Brusso et al., 2008).
It's applied in the nonstoichiometric Stille coupling polycondensation for synthesizing Naphthalene-Diimide-Based π-Conjugated Polymers (Goto et al., 2015).
2-(Tributylstannyl)thiophene is a precursor for synthesizing various 2-tributylstannyl-1-alkenes (Bellina et al., 1994).
Derivatives like 2,2′-Bithiophene and 2,2′:5′,2′′-Terthiophene are used to improve cycling stability and capacity retention in high-voltage lithium-ion batteries (Xia et al., 2015).
The synthesized 2,5-bis(tributylstannyl)thiophene 1,1-dioxide is used in Stille cross-coupling reactions to synthesize thiophene 1,1-dioxides with different substituents (Tsai et al., 2013).
Thiophene derivatives like this compound possess therapeutic properties, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, and anti-cancer properties (Shah & Verma, 2018).
Thiophene-based organic semiconductors, including derivatives of this compound, have potential applications in organic photovoltaics, organic field-effect transistors, and organic light-emitting diodes (Turkoglu et al., 2017).
Mechanism of Action
Target of Action
It has been used to synthesize diphenylquinoxaline monomer for electrochromism polymers .
Mode of Action
2-(Tributylstannyl)thiophene acts as a reactant in the Stille coupling reaction . The Stille reaction is a powerful carbon-carbon bond-forming reaction in organic chemistry .
Biochemical Pathways
Its role in the synthesis of diphenylquinoxaline monomer suggests it may influence pathways related to electrochromism .
Result of Action
Its use in the synthesis of diphenylquinoxaline monomer for electrochromism polymers suggests it may have effects on the optical properties of these materials .
Action Environment
It should be stored under inert gas (nitrogen or argon) at 2–8 °c .
Safety and Hazards
2-(Tributylstannyl)thiophene is classified as Acute Tox. 3 Oral, Acute Tox. 4 Dermal, Aquatic Acute 1, Aquatic Chronic 1, Eye Irrit. 2, Repr. 1B, Skin Irrit. 2, STOT RE 1 . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .
Future Directions
2-(Tributylstannyl)thiophene has been used to synthesize diphenylquinoxaline monomer for the electrochromism polymers . It can also be used as a reactant in Stille coupling reaction . Its future directions could be in the development of new polymers and in reactions involving carbon-carbon bond formation .
Biochemical Analysis
Biochemical Properties
The tin compound attached to the thiophene ring imparts unique electrical properties to 2-(Tributylstannyl)thiophene, making it useful in the field of organic electronics
Cellular Effects
This compound has exhibited antibacterial efficiency against Staphylococcus aureus and Escherichia coli
Molecular Mechanism
It is known that it can be used as a reactant in Stille coupling reactions , which involve efficient carbon-carbon bond formation .
Properties
IUPAC Name |
tributyl(thiophen-2-yl)stannane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTDFYOZPFNQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381420 | |
Record name | 2-(Tributylstannyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54663-78-4 | |
Record name | 2-(Tributylstannyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Tri-n-butylstannyl)thiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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